![molecular formula C10H10FNO3 B2727291 2-[(2-Fluorobenzoyl)amino]propanoic acid CAS No. 1396997-08-2](/img/structure/B2727291.png)

2-[(2-Fluorobenzoyl)amino]propanoic acid

Overview

Description

2-[(2-Fluorobenzoyl)amino]propanoic acid is a chemical compound with the molecular formula C10H10FNO3 . It is used in scientific research and has applications in drug development, organic synthesis, and material science.

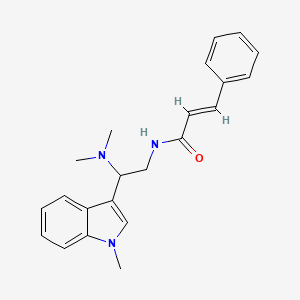

Molecular Structure Analysis

The molecular structure of 2-[(2-Fluorobenzoyl)amino]propanoic acid consists of a fluorobenzoyl group attached to an amino propanoic acid group . The molecular weight of this compound is 211.1897032 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(2-Fluorobenzoyl)amino]propanoic acid include its molecular formula (C10H10FNO3) and molecular weight . Further specific properties such as melting point, boiling point, and density were not found in the sources retrieved.Scientific Research Applications

Radiofluorination for PET Imaging

2-[(2-Fluorobenzoyl)amino]propanoic acid: (also known as 2-fluorobenzoic acid) plays a crucial role in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that allows visualization of biochemical processes in living organisms. Here’s how this compound contributes:

- Radiolabeling Peptides : Derivatives of fluorobenzoic acid serve as common reagents for radiolabeling peptides. Specifically, the N-succinimidyl derivative of 4-[18F]fluorobenzoic acid is used to introduce the fluorine-18 radioactive label into peptide molecules. This labeling occurs via addition to the lysine amino group in the appropriate peptide fragment .

Gene Delivery Materials

While not directly related to PET imaging, it’s worth mentioning that 2-[(2-Fluorobenzoyl)amino]propanoic acid derivatives have potential applications in gene therapy. Specifically:

- Dendrimers for Nonviral Gene Delivery : Dendrimers derived from 2,2-bis(hydroxymethyl)propanoic acid (b-HMPA) are being studied for nonviral gene delivery. Unlike other dendrimers, those based on b-HMPA have a neutral polyester scaffold and are degradable in vivo. These dendrimers could be promising candidates for gene therapy .

Safety and Hazards

properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQXEFUAUOMLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorobenzoyl)amino]propanoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2727212.png)

![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)

![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)